molecular formula C10H14O2 B12675053 Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one CAS No. 85391-21-5

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one

Cat. No.: B12675053
CAS No.: 85391-21-5
M. Wt: 166.22 g/mol
InChI Key: JUANJZAFSKJFAL-UHFFFAOYSA-N
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Description

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one (CAS 85391-21-5) is a tricyclic organic compound with the molecular formula C10H14O2 and an exact mass of 166.22 g/mol . This compound is a versatile building block in organic synthesis and is of significant interest in the development of flavors and fragrances, as well as in pharmaceutical research . Structurally related isomers, such as 8-oxatricyclo[5.3.1.0²,⁶]undecan-9-one, have been studied and show properties typical of lactone structures, with a boiling point predicted near 297.6°C and a water solubility of approximately 3.8 g/L at 25°C . Researchers value this compound for its complex, rigid bicyclic framework, which serves as a key intermediate in the synthesis of more complex molecules for various experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

85391-21-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

9-oxatricyclo[5.3.1.02,6]undecan-8-one

InChI

InChI=1S/C10H14O2/c11-10-9-4-6(5-12-10)7-2-1-3-8(7)9/h6-9H,1-5H2

InChI Key

JUANJZAFSKJFAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2COC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Palladium/Gold Relay Catalysis

A Pd/Au-catalyzed cascade reaction was reported for constructing bicyclic oxepane frameworks. While not directly applied to the target compound, this method demonstrates the feasibility of forming octahydro-oxepinone derivatives via:

  • Heck-Type Cyclization : Intramolecular coupling of iododienes.

  • Sonogashira Coupling : Introduction of alkyne motifs.

  • 1,5-Enyne Cyclization : Au-catalyzed diastereoselective closure (dr >99.5:1) .

Reaction StepCatalystKey FeaturesYieldRef.
Heck CyclizationPd(OAc)₂Low catalyst loading (2 mol%)80–92%
1,5-Enyne CyclizationIPrAuCl/AgBF₄High diastereoselectivity65–78%

Stereochemical Control in Cyclizations

The Norrish-Yang cyclization mechanism, studied in related trans-decalin systems, highlights the role of intramolecular hydrogen bonding in directing stereochemistry. For example:

  • A 1,5-H shift in biradical intermediates stabilizes cis-fused products via O–H···O interactions .

  • Conformational analysis (DFT) shows ΔΔG‡ = 0.6 kcal/mol favoring hydrogen-bonded pathways .

Nitromethylene Derivatives

Pyrimidine analogs of octahydro-cyclopenta[d]oxepinones undergo regioselective amination with primary amines and formaldehyde. Key findings:

  • Insecticidal Activity : Moderate efficacy against Aphis craccivora (LD₅₀ = 12–45 ppm) .

  • Hydrophobicity Correlation : LogP values (1.8–3.2) influence bioactivity .

Patented Synthetic Routes

A patent (US10899729B2) outlines methods for functionalizing cyclopenta[b]oxepin scaffolds:

  • Deprotection : Alkali metal hydroxides (e.g., NaOH) under basic conditions.

  • Esterification : Benzoylation at C7 using 4-phenylbenzoyl chloride .

Scientific Research Applications

Chemistry

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one serves as a building block in synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution. For instance:

  • Oxidation : Can produce ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Converts into alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution : Functional groups can be replaced by other groups under specific conditions.

Biology

Research on the biological activity of this compound has revealed potential interactions with biomolecules that could lead to significant biological effects. Studies indicate that it may interact with enzymes and receptors, influencing their activity and leading to therapeutic outcomes.

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects in animal models. For example, derivatives of dibenz(b,e)oxepin have shown significant inhibition of edema in rat models .
  • Analgesic Effects : Some studies suggest that similar compounds can alleviate pain effectively. This potential opens avenues for developing new analgesics based on this compound .

Data Tables

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex moleculesHigh yields from Diels-Alder reactions
BiologyPotential interactions with biomoleculesModulates enzyme/receptor activity
MedicineAnti-inflammatory and analgesicSignificant edema inhibition in animal studies

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of dibenz(b,e)oxepin derivatives, compounds were tested in a carrageenin-induced rat paw edema model. Results indicated that certain derivatives showed approximately 50% inhibition of edema at doses ranging from 5 to 50 mg/kg. This suggests that this compound and its derivatives may possess similar anti-inflammatory capabilities .

Case Study 2: Analgesic Effects

Research involving related compounds demonstrated analgesic effects in mice subjected to a standard writhing test. Compounds exhibited significant pain relief at specific dosages (7.7 mg/kg), indicating potential for developing new pain management therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.

Comparison with Similar Compounds

Bridged vs. Spiro Systems

  • Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one: Exhibits a rigid, bridged architecture that limits conformational flexibility.
  • Spiro Pyrido-Pyrimidines (14a–d, 15a–d) : Feature a spiro junction at the pyrazole ring, enabling modular substitution patterns but introducing steric strain .

Data Tables

Table 1. Structural and Functional Comparison

Property This compound Spiro Pyrido-Pyrimidine Derivatives (14a–d)
Molecular Formula C₁₀H₁₄O₂ C₂₅H₂₁N₅O₂S (example)
Ring System Bridged bicyclic (oxepin + cyclopentane) Spiro (pyrazole + pyrido-pyrimidine)
Key Functional Groups Lactone (-O-CO-) Dioxo, thioxo, carbonitrile
Synthetic Method Lactonization of hydroxy acids Multi-step cyclocondensation
Applications Intermediate for heterocycle synthesis Antimicrobial, antitumor agents (hypothetical)

Table 2. Hypothetical Physical Properties*

Compound Melting Point (°C) Solubility (mg/mL)
This compound 120–125 10 (DMSO)
Spiro Derivative 14a 230–235 5 (DMSO)

Q & A

Basic Research Question

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve stereochemistry; DEPT-135 identifies CH2_2 groups in the bicyclic framework.
  • IR : Lactone carbonyl stretching (~1750 cm1^{-1}) confirms ring integrity.
  • X-ray crystallography : Single-crystal analysis using SHELXL-2018 refines bond lengths/angles and detects crystallographic disorder . For reproducibility, adhere to IUCr guidelines for data collection (e.g., completeness > 95%, Rint_{int} < 0.05) .

What strategies resolve contradictions in crystallographic data for this compound refined with different software?

Advanced Research Question
Discrepancies in thermal parameters or occupancy factors may stem from:

  • Model bias : Compare refinement results from SHELXL (robust for small molecules) vs. PHENIX (macromolecular focus).
  • Twinned data : Use SHELXD for twin-law detection and HKLF5 format for integration .
  • Validation tools : Employ CheckCIF/PLATON to flag outliers (e.g., ADPs, bond-length mismatches). Cross-validate with spectroscopic data to confirm molecular geometry .

How can researchers design experiments to investigate stereoelectronic effects in the ring-opening reactions of this compound?

Advanced Research Question

Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at positions 1 and 5 to assess their impact on ring strain via kinetic studies.

Isotopic labeling : Use 18O^{18}\text{O} to track oxygen migration during hydrolysis.

Dynamic NMR : Monitor conformational changes in real-time under varying temperatures.
Contradictory results (e.g., unexpected regioselectivity) may require revisiting transition-state models using QTAIM analysis .

What purification methods are suitable for isolating this compound from complex mixtures?

Basic Research Question

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1). Monitor fractions via TLC (Rf_f ~0.4 in 1:1 system).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.
  • Distillation : For thermally stable batches, short-path distillation under reduced pressure minimizes decomposition. Document all steps in supplemental materials to ensure reproducibility .

How should researchers address discrepancies between theoretical and experimental vibrational spectra?

Advanced Research Question

Anharmonic corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-calculated IR frequencies.

Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible ring puckering.

Experimental calibration : Cross-reference with gas-phase IR data to eliminate solvent artifacts. Publish raw spectral data and computational inputs in open repositories to enable peer validation .

What are the best practices for reporting synthetic procedures and analytical data in publications?

Basic Research Question

  • Experimental section : Include exact molar ratios, reaction times, and purification details (e.g., “refluxed for 12 h at 80°C”).
  • Analytical thresholds : Report NMR shifts to two decimal places, HPLC purity ≥95%, and elemental analysis within 0.4% of theoretical values.
  • Data deposition : Submit crystallographic data to CCDC and spectral data to public repositories (e.g., NMRShiftDB). Follow Beilstein Journal guidelines for supplemental information formatting .

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